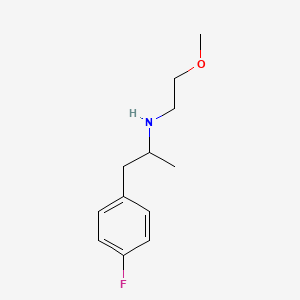![molecular formula C14H27NO B3850323 [1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol](/img/structure/B3850323.png)
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol
Overview
Description
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol is a chemical compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methanol group and a 2,6-dimethylhept-5-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with a suitable aldehyde or ketone, followed by reduction. One common method involves the use of 2,6-dimethylhept-5-enal as the starting material, which undergoes a condensation reaction with pyrrolidine to form an intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol: Shares structural similarities with other pyrrolidine derivatives.
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]propanol: Similar structure but with a propanol group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
[1-(2,6-dimethylhept-5-enyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-12(2)6-4-7-13(3)10-15-9-5-8-14(15)11-16/h6,13-14,16H,4-5,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSTYZSPTDXKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3850247.png)
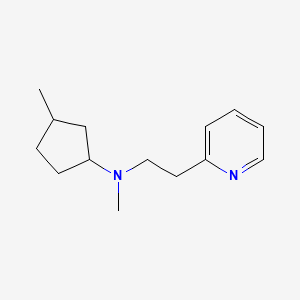
![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)
![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)
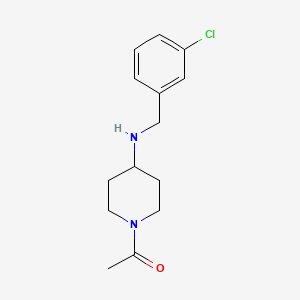
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B3850264.png)
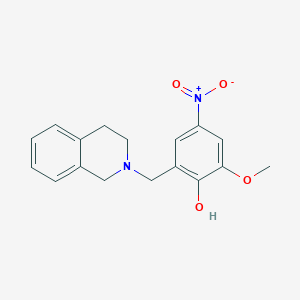
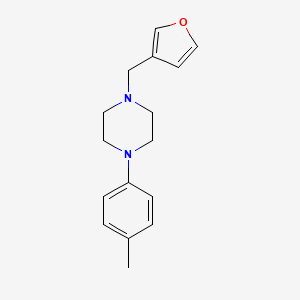
![[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B3850290.png)
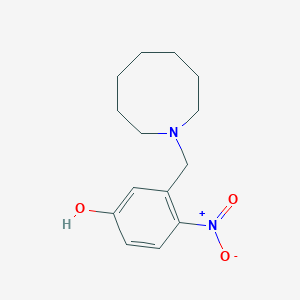
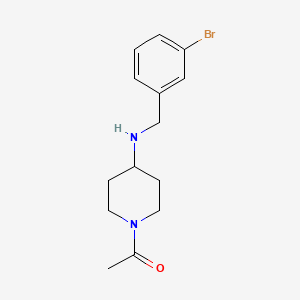
![1-[(5-bromofuran-2-yl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B3850314.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3850330.png)
